Kdm5-IN-1

Description

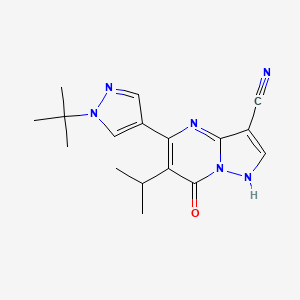

Structure

3D Structure

Properties

IUPAC Name |

5-(1-tert-butylpyrazol-4-yl)-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCOPPONWZNBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KDM5-IN-1: A Technical Guide to Target Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity and potential off-target effects of KDM5-IN-1, a potent inhibitor of the KDM5 family of histone lysine demethylases. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound in their studies.

Target Selectivity Profile of this compound

This compound is a potent and selective inhibitor of the KDM5 family of histone demethylases.[1][2] It demonstrates nanomolar potency against multiple KDM5 isoforms.

Table 1: In Vitro Inhibitory Activity of this compound Against KDM Enzymes

| Target | IC50 (nM) | Assay Type | Reference |

| KDM5 (pan) | 15.1 | Not Specified | [1][2] |

| KDM5A | 45 | Not Specified | [3] |

| KDM5B | 4.7 | Not Specified | [1][2] |

| KDM5B | 56 | Not Specified | [3] |

| KDM5C | 55 | Not Specified | [3] |

| KDM5C | 65.5 | Not Specified | [1][2] |

| KDM4C | 1900 | Not Specified | [1][2] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

This compound exhibits significant selectivity for the KDM5 family over other histone demethylase subfamilies. For instance, it is substantially less potent against KDM enzymes such as KDM1A, KDM2B, KDM3B, KDM4C, KDM6A, and KDM7B.[1][2][3] The IC50 value for KDM4C is reported to be 1.9 µM, highlighting a selectivity of over 100-fold for KDM5A compared to KDM4C.[1]

Table 2: Cellular Activity of this compound

| Cell Line | EC50 (nM) | Assay | Reference |

| PC9 | 960 | H3K4Me3 Levels | [3] |

EC50 represents the concentration of the inhibitor that gives a half-maximal response in a cellular assay.

Off-Target Effects

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Biochemical Inhibition Assay (AlphaScreen)

This protocol outlines the use of the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to determine the in vitro inhibitory activity of this compound.[6]

Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by a KDM5 enzyme.[6] The product, a demethylated peptide, is detected by a specific antibody. Donor and acceptor beads brought into proximity through this interaction generate a luminescent signal.

Materials:

-

Recombinant KDM5A, KDM5B, or KDM5C enzyme

-

Biotinylated H3K4me3 peptide substrate

-

Anti-H3K4me1/2 antibody

-

Protein A-coated acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µg/mL BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)

-

This compound (or other test compounds)

-

384-well microplate

Procedure:

-

Demethylation Reaction:

-

Prepare a reaction mixture containing the KDM5 enzyme, biotinylated H3K4me3 substrate, and co-factors (ascorbic acid, ferrous ammonium sulfate) in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding the enzyme/substrate mixture to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the demethylation reaction by adding a solution containing the anti-H3K4me1/2 antibody and the acceptor beads.

-

Incubate in the dark to allow for antibody-antigen binding.

-

Add the streptavidin-coated donor beads.

-

Incubate further in the dark.

-

-

Signal Measurement:

-

Read the plate on an AlphaScreen-capable plate reader.

-

The signal is inversely proportional to the amount of KDM5 activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay (Immunofluorescence)

This protocol describes an immunofluorescence-based assay to measure the increase in cellular H3K4me3 levels following treatment with this compound, confirming target engagement in a cellular context.[2][7]

Principle: Cells are treated with the inhibitor, fixed, and then stained with an antibody specific for H3K4me3. The fluorescence intensity, which correlates with the level of H3K4me3, is then quantified.

Materials:

-

Cell line of interest (e.g., PC9, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Formaldehyde (for fixing)

-

Triton X-100 (for permeabilization)

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibody: anti-H3K4me3

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Microscopy-grade plates or coverslips

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto plates or coverslips and allow them to adhere.

-

Treat the cells with a dose range of this compound or DMSO for a specified duration (e.g., 24-48 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% formaldehyde in PBS.

-

Wash again with PBS.

-

Permeabilize the cells with Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary anti-H3K4me3 antibody diluted in blocking buffer.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer.

-

Wash with PBS.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the mean fluorescence intensity of H3K4me3 staining within the nucleus (defined by the DAPI signal).

-

Determine the EC50 value by plotting the fluorescence intensity against the inhibitor concentration.

-

Western Blotting for H3K4me3

This protocol details the use of Western blotting to assess changes in global H3K4me3 levels in cells treated with this compound.

Principle: Histones are extracted from treated and untreated cells, separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for H3K4me3.

Materials:

-

Cell line of interest

-

This compound

-

Histone extraction buffer

-

SDS-PAGE gels (high percentage, e.g., 15%) and running buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins)[8]

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)[9]

-

Primary antibodies: anti-H3K4me3 and a loading control (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment and Histone Extraction:

-

Treat cells with this compound or DMSO.

-

Harvest the cells and extract histones using an appropriate protocol (e.g., acid extraction).

-

Quantify the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature the histone samples in Laemmli buffer.

-

Separate the proteins on a high-percentage SDS-PAGE gel.[9]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

-

Visualizations

KDM5B Signaling Pathway in Cancer

KDM5B has been shown to play a role in cancer progression, in part through its regulation of the PI3K/AKT signaling pathway.[10][11][12][13] KDM5B can directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and regulate its transcription.[10] Inhibition of KDM5B can lead to a reduction in PI3K levels and subsequent downregulation of the AKT pathway, thereby suppressing cancer cell proliferation.[10][11][12][13]

Caption: KDM5B regulation of the PI3K/AKT signaling pathway.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for characterizing a KDM5 inhibitor like this compound, from initial biochemical screening to cellular validation.

Caption: Workflow for KDM5 inhibitor characterization.

Logic of Target Selectivity Analysis

This diagram illustrates the logical process of determining the target selectivity of an inhibitor.

Caption: Logic of determining inhibitor target selectivity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Kdm5-IN-1 in Epigenetic Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation.[1] Dysregulation of epigenetic processes is a hallmark of numerous diseases, including cancer.[1][2] Histone methylation is a key epigenetic mark, and its dynamic regulation by histone methyltransferases and demethylases is critical for maintaining cellular homeostasis.

The KDM5 family of histone demethylases, also known as the JARID1 family, are Fe(II) and α-ketoglutarate-dependent dioxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4).[1][2][3] H3K4 methylation, particularly trimethylation (H3K4me3), is predominantly associated with active gene promoters.[3] By removing these activating marks, KDM5 enzymes generally act as transcriptional co-repressors.[1][3] The KDM5 family consists of four members: KDM5A, KDM5B, KDM5C, and KDM5D. Overexpression and hyperactivity of KDM5 enzymes have been implicated in various cancers, including breast, prostate, and lung cancer, where they contribute to tumor growth, drug resistance, and the maintenance of cancer stem cells.[3][4] This has made the KDM5 family an attractive target for therapeutic intervention.[2]

Kdm5-IN-1 is a potent and selective inhibitor of the KDM5 family of histone demethylases.[5][6] This technical guide provides an in-depth overview of the role of this compound in epigenetic regulation, its mechanism of action, and its effects on cellular processes. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and medicinal chemistry.

Core Mechanism of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of the KDM5 proteins. The catalytic activity of KDM5 demethylases is dependent on an iron (Fe(II)) cofactor located in their active site.[3] The primary mechanism of action for KDM5 inhibitors like this compound is believed to involve the chelation of this essential iron ion, thereby inactivating the enzyme.[3]

By inhibiting KDM5, this compound prevents the demethylation of H3K4, leading to an accumulation of H3K4me2 and H3K4me3 at the promoter regions of target genes.[7][8] This increase in activating histone marks can lead to the reactivation of tumor suppressor genes and other genes that are aberrantly silenced in cancer cells, ultimately leading to anti-proliferative effects.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant KDM5 inhibitors.

Table 1: In Vitro Inhibitory Activity of KDM5 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | KDM5 (pan) | 15.1 | Biochemical | [5][6] |

| KDM5B | 4.7 | Biochemical | [5] | |

| KDM5C | 65.5 | Biochemical | [5] | |

| KDM4C | 1900 | Biochemical | [5] | |

| KDM5A-IN-1 | KDM5A | 45 | Biochemical | [9] |

| KDM5B | 56 | Biochemical | [9] | |

| KDM5C | 55 | Biochemical | [9] | |

| KDOAM-25 | KDM5A | 71 | Biochemical | [10][11] |

| KDM5B | 19 | Biochemical | [10][11] | |

| KDM5C | 69 | Biochemical | [10][11] | |

| KDM5D | 69 | Biochemical | [10][11] | |

| CPI-455 | KDM5A | 250 | Biochemical | [12] |

| GSK467 | KDM5B | 26 | Biochemical | [10] |

| PBIT | KDM5B | ~3000 | Biochemical | [10] |

| KDM5A | ~6000 | Biochemical | [10] | |

| KDM5C | ~4900 | Biochemical | [10] | |

| QC6352 | KDM5B | 750 | Biochemical | [10] |

Table 2: Cellular Activity of KDM5 Inhibitors

| Compound | Cell Line | EC50 (µM) | Effect Measured | Reference |

| This compound | PC-9 | 0.18 | Reduction in H3K4me3 demethylation | [5] |

| This compound | Not specified | 0.34 | Not specified | [6] |

| KDM5A-IN-1 | PC-9 | 0.96 | H3K4me3 levels | [9] |

| KDOAM-25 | MM1S | ~50 | Proliferation | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for a Chromatin Immunoprecipitation (ChIP) experiment used to study its effects.

Caption: KDM5 Inhibition Signaling Pathway.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Experimental Protocols

In Vitro Histone Demethylase Assay (JmjC-type)

This protocol is adapted for measuring the activity of Fe(II) and α-ketoglutarate-dependent JmjC domain-containing histone demethylases like the KDM5 family.[13]

Materials:

-

Recombinant KDM5 enzyme

-

Methylated histone H3 peptide substrate (e.g., H3K4me3)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM α-ketoglutarate, 50 µM Fe(NH4)2(SO4)2, 2 mM ascorbic acid.

-

Detection Reagent (e.g., formaldehyde detection reagent or antibody for specific methylation mark)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare the assay buffer and dilute the recombinant KDM5 enzyme and histone peptide substrate to the desired concentrations in the assay buffer.

-

Add the KDM5 enzyme to the wells of a 96-well plate.

-

To test the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the demethylation reaction by adding the methylated histone peptide substrate to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stopping solution (e.g., EDTA for chelating Fe(II)).

-

Detect the demethylase activity. This can be done by:

-

Quantifying the amount of formaldehyde produced, a byproduct of the demethylation reaction.

-

Using an ELISA-based method with an antibody specific to the demethylated product or the remaining methylated substrate.

-

-

Read the signal using a plate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing a ChIP experiment to assess changes in H3K4me3 levels at specific genomic loci following treatment with this compound.[14][15][16][17]

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

ChIP Dilution Buffer

-

Antibody against H3K4me3

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR or reagents for library preparation for ChIP-seq

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Fragmentation: Resuspend the nuclear pellet and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

-

Analysis:

-

ChIP-qPCR: Quantify the enrichment of specific DNA sequences using quantitative PCR with primers for target gene promoters.

-

ChIP-seq: Prepare a DNA library from the purified DNA and perform high-throughput sequencing to identify genome-wide changes in H3K4me3 occupancy.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21][22]

Materials:

-

Cells cultured in 96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Procedure:

-

Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 value of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the KDM5 family of histone demethylases. Its ability to potently and selectively inhibit these enzymes leads to an increase in H3K4 methylation, a key epigenetic mark associated with active gene transcription. This modulation of the epigenetic landscape results in altered gene expression profiles, impacting critical cellular processes such as cell cycle progression, proliferation, and apoptosis. The anti-proliferative effects of KDM5 inhibition observed in various cancer models highlight the therapeutic potential of targeting this enzyme family. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the epigenetic regulation by KDM5 and the development of novel cancer therapeutics. Further investigation into the downstream signaling pathways and the identification of specific gene targets will continue to elucidate the complex role of KDM5 in health and disease.

References

- 1. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer | Semantic Scholar [semanticscholar.org]

- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Set1 and Kdm5 are antagonists for H3K4 methylation and regulators of the major conidiation‐specific transcription factor gene ABA1 in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adooq.com [adooq.com]

- 13. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 15. clyte.tech [clyte.tech]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. broadpharm.com [broadpharm.com]

KDM5-IN-1: A Technical Guide to its Effect on Histone H3K4 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KDM5-IN-1, a potent and selective inhibitor of the KDM5 family of histone demethylases. The document details the inhibitor's effect on its primary epigenetic target, histone H3 lysine 4 trimethylation (H3K4me3), and explores its impact on associated signaling pathways. This guide is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the catalytic activity of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases responsible for the demethylation of H3K4me3 and H3K4me2, epigenetic marks generally associated with active gene transcription. By inhibiting KDM5 enzymes, this compound effectively prevents the removal of these methyl groups, leading to an increase in global and locus-specific H3K4me3 levels.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound and other relevant KDM5 inhibitors.

Table 1: In Vitro Inhibitory Activity of KDM5 Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |

| This compound | KDM5 (pan) | 15.1 | - | Biochemical Assay |

| KDM5B | 4.7 | - | Biochemical Assay | |

| KDM5C | 65.5 | - | Biochemical Assay | |

| KDM4C | 1900 | - | Biochemical Assay | |

| KDM5A-IN-1 | KDM5A | 45 | - | Biochemical Assay[1] |

| KDM5B | 56 | - | Biochemical Assay[1] | |

| KDM5C | 55 | - | Biochemical Assay[1] | |

| GSK467 | KDM5B | 26 | 10 | Biochemical Assay[1] |

| CPI-455 | KDM5A | 10 | - | Enzymatic Assay[1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity of KDM5 Inhibitors

| Compound | Cell Line | EC50 (µM) | Assay Description |

| This compound | PC-9 | 0.18 | Reduction in H3K4me3 demethylation (AlphaLISA) |

| KDM5A-IN-1 | PC-9 | 0.96 | H3K4me3 levels |

| BT-474 | 4.7 | Growth inhibition | |

| KDM5-C70 | Multiple Myeloma (MM1S) | ~50 | Increased global H3K4me3 |

EC50: Half-maximal effective concentration.

Signaling Pathways

KDM5 enzymes are implicated in the regulation of key cellular signaling pathways. This compound, by modulating KDM5 activity, can therefore influence these pathways.

KDM5 and the Notch Signaling Pathway

KDM5A is a critical component of the Notch/RBP-J gene silencing complex. In the absence of a Notch signal, KDM5A is recruited by RBP-J to Notch target gene promoters, where it demethylates H3K4me3, leading to transcriptional repression. Inhibition of KDM5A with a compound like this compound would be expected to prevent this repression and lead to the activation of Notch target genes.

KDM5 and the PI3K/AKT Signaling Pathway

KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in certain cancers. It achieves this by directly binding to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and promoting its transcription. Therefore, inhibition of KDM5B by this compound could lead to decreased PI3K/AKT signaling.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Biochemical Assay for KDM5 Inhibition (AlphaLISA)

This assay quantifies the ability of this compound to inhibit the demethylation of a biotinylated H3K4me3 peptide substrate by a recombinant KDM5 enzyme.

-

Reagent Preparation :

-

Prepare a 2X solution of recombinant KDM5 enzyme in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, 1 mM TCEP).

-

Prepare a 2X solution of biotinylated H3K4me3 peptide substrate, 2-oxoglutarate, and Ascorbic Acid in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by a dilution in assay buffer.

-

-

Enzyme Reaction :

-

Add 5 µL of the this compound dilution to the wells of a 384-well plate.

-

Add 5 µL of the 2X KDM5 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X substrate solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection :

-

Add 5 µL of AlphaLISA Acceptor beads conjugated to an anti-H3K4me2 antibody (the product of demethylation) and incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition :

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of KDM5 inhibition.

-

Cellular Assay for H3K4 Trimethylation (Western Blot)

This method is used to determine the effect of this compound on global H3K4me3 levels in cultured cells.

-

Cell Culture and Treatment :

-

Plate cells (e.g., MCF-7, PC-9) at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

-

-

Histone Extraction :

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

-

Extract histones from the nuclear pellet using a high-salt buffer or acid extraction.

-

-

Protein Quantification :

-

Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting :

-

Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody against total Histone H3 (e.g., 1:5000 dilution) as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

-

Experimental Workflow

The characterization of a KDM5 inhibitor like this compound typically follows a multi-step workflow, from initial screening to in vivo validation.

References

Investigating the function of Kdm5-IN-1 in gene expression

An In-Depth Technical Guide to the Function of Kdm5-IN-1 in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the KDM5 family of histone demethylases. It details the molecule's mechanism of action, its quantifiable effects on enzymatic activity and cellular processes, and its ultimate impact on gene expression. This document includes detailed experimental protocols for investigating KDM5 inhibition and utilizes diagrams to illustrate key pathways and workflows.

Introduction to the KDM5 Family and this compound

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators.[1] These enzymes belong to the Jumonji C (JmjC) domain-containing group of histone demethylases, which are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases.[2][3] Their primary function is to remove di- and trimethyl marks from lysine 4 on histone H3 (H3K4me2/3).[2][4] Since H3K4me3 is a hallmark of active gene promoters, the demethylating activity of KDM5 enzymes generally leads to transcriptional repression.[4][5]

Dysregulation and overexpression of KDM5 enzymes, particularly KDM5A and KDM5B, are implicated in various cancers where they contribute to tumor growth, drug resistance, and the silencing of tumor suppressor genes.[4][6][7] This has made the KDM5 family an attractive target for therapeutic intervention.

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the KDM5 family of enzymes.[8][9] By blocking the catalytic activity of these demethylases, this compound provides a powerful chemical tool to study the biological functions of KDM5 and to explore their therapeutic potential.[8]

Data Presentation: Potency and Selectivity of this compound

Quantitative data for this compound has been compiled from various biochemical and cellular assays to demonstrate its potency and selectivity.

| Assay Type | Target | Value | Description | Reference |

| Biochemical IC₅₀ | KDM5 (General) | 15.1 nM | In vitro enzymatic inhibition. | [8][9] |

| Biochemical IC₅₀ | KDM5B | 4.7 nM | In vitro enzymatic inhibition. | [8] |

| Biochemical IC₅₀ | KDM5C | 65.5 nM | In vitro enzymatic inhibition. | [8] |

| Biochemical IC₅₀ | KDM4C | 1.9 µM | Demonstrates >100-fold selectivity for KDM5A over KDM4C. | [8] |

| Cellular EC₅₀ | KDM5A | 0.18 µM | Inhibition of H3K4me3 demethylation in human PC9 cells (120 hrs). | [8] |

Mechanism of Action and Impact on Gene Expression

Biochemical Mechanism of KDM5 Inhibition

KDM5 enzymes catalyze the removal of methyl groups from H3K4 through an oxidative reaction within their JmjC domain.[2] This process requires the cofactors Fe(II) and 2-oxoglutarate (2-OG), the latter of which is converted to succinate and CO₂.[2] KDM5 inhibitors, including this compound, function by chelating the essential iron ion in the enzyme's active site, thereby blocking its catalytic activity.[5]

The direct consequence of this inhibition is the prevention of H3K4me3/2 demethylation.[5] This leads to a global increase or sustained level of these histone marks, which are associated with transcriptionally active chromatin.[5][10]

Cellular Effects on Gene Expression

By preventing the removal of the H3K4me3 active mark, this compound treatment leads to significant changes in gene expression.

-

Gene Activation: The primary outcome is the upregulation of genes that are direct targets of KDM5-mediated repression.[5][10] This can restore the expression of critical genes, such as tumor suppressors, that are silenced in cancer cells.[7]

-

Transcriptomic Heterogeneity: KDM5 inhibition can increase the "broadness" of H3K4me3 peaks at gene promoters, which has been linked to more uniform and consistent gene expression across a cell population.[10]

-

Immune Response Activation: Recent studies show that KDM5 inhibition can de-repress the expression of endogenous retroviral elements (ERVs).[11] This leads to an accumulation of double-stranded RNA (dsRNA) in the cytoplasm, which activates the cGAS-STING pathway and triggers a robust type I interferon response.[11][12] This positions KDM5 inhibitors as potential immunomodulatory agents for cancer therapy.

Experimental Protocols

Investigating the effects of this compound requires a combination of molecular biology techniques to assess changes at the protein, chromatin, and transcript levels.

Protocol: Western Blotting for Histone Marks and Proteins

This protocol is used to detect changes in global H3K4me3 levels and the expression of specific proteins following this compound treatment.

-

Cell Lysis:

-

Treat cells with this compound or DMSO vehicle control for the desired duration (e.g., 24-72 hours).[13]

-

Wash cells with ice-cold PBS and scrape into a collection tube.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate briefly to shear genomic DNA and reduce viscosity.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant containing whole-cell lysate. Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Load samples onto a 4-20% polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Wash the membrane 3 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13]

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantify band intensity using software like ImageJ, normalizing histone marks to total H3 and other proteins to a loading control like Actin.

-

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

This protocol allows for the genome-wide mapping of H3K4me3 to identify loci affected by this compound.

-

Cross-linking and Chromatin Preparation:

-

Treat ~1x10⁷ cells per condition with this compound or DMSO.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.

-

Resuspend nuclei in a sonication buffer (e.g., RIPA-150) and shear the chromatin to an average size of 200-800 bp using a probe sonicator or Bioruptor.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Set aside a small aliquot of the lysate as "input" control.

-

Incubate the remaining chromatin overnight at 4°C with a ChIP-grade anti-H3K4me3 antibody (4-8 µg). An IgG antibody should be used as a negative control.

-

Add pre-blocked Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[14]

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours or overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP and input DNA using a commercial kit (e.g., Rubicon ThruPLEX).[10]

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Analyze the data by aligning reads to a reference genome, calling peaks, and comparing H3K4me3 enrichment between this compound and control samples.

-

Protocol: Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is used to quantify the expression levels of specific mRNA transcripts.

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from this compound and DMSO-treated cells using a commercial kit (e.g., Qiagen RNeasy) or TRIzol reagent.[13][14]

-

Treat the RNA with DNase to remove any contaminating genomic DNA.[13]

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity reverse transcription kit with random primers or oligo(dT) primers.[13]

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green qPCR master mix.[13]

-

Run the reaction in a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include primers for a housekeeping gene (e.g., GAPDH, ACTB, or RPLP0) for normalization.

-

Include a no-template control (NTC) for each primer set to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene (ΔCt), and then compare the ΔCt values between the treated and control samples (ΔΔCt).

-

The fold change in gene expression is typically calculated as 2-ΔΔCt.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 6. drawing-a-line-between-histone-demethylase-kdm5a-and-kdm5b-their-roles-in-development-and-tumorigenesis - Ask this paper | Bohrium [bohrium.com]

- 7. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone demethylase enzymes KDM5A and KDM5B modulate immune response by suppressing transcription of endogenous retroviral elements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Concentration of Kdm5-IN-1 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Kdm5-IN-1, a potent and selective inhibitor of KDM5 histone demethylases, in cell culture experiments. This document outlines the optimal concentration ranges for various cellular assays, detailed experimental protocols, and the key signaling pathways impacted by this compound treatment.

Introduction to this compound

This compound is a small molecule inhibitor targeting the KDM5 family of histone lysine demethylases (KDMs), which are crucial regulators of chromatin structure and gene expression. By inhibiting KDM5, this compound leads to an increase in the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, making this compound a valuable tool for research and drug development.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell line, assay type, and experimental duration. The following tables summarize key quantitative data for this compound and related KDM5 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| KDM5 (pan) | 15.1 | Biochemical Assay | [1] |

| KDM5B | 4.7 | Biochemical Assay | [1] |

| KDM5C | 65.5 | Biochemical Assay | [1] |

| KDM4C | 1900 | Biochemical Assay | [1] |

Table 2: Cellular Activity of KDM5 Inhibitors

| Compound | Cell Line | Assay | Effective Concentration | Duration | Effect | Reference |

| This compound | PC-9 | H3K4me3 Demethylation | EC50: 0.18 µM | 120 hours | Inhibition of H3K4me3 demethylation | |

| KDM5-inh1 | HER2+ Breast Cancer Cell Lines | Proliferation | Varies (sensitive in nM to low µM range) | 3-9 days | Anti-proliferative | |

| KDM5-C70 | Multiple Myeloma (MM1S) | Proliferation | IC50: ~50 µM | 7 days | Impaired proliferation | [1] |

| KDM5-C70 | iPSC-derived Cardiomyocytes | H3K4me3 Accumulation | 0.1 - 10 µM | 2 weeks | Dose-dependent increase in H3K4me3 | |

| KDOAM-25 | Multiple Myeloma (MM1S) | Proliferation | IC50: ~50 µM | 7 days | Impaired proliferation | [1] |

Experimental Protocols

Here are detailed protocols for common cell-based assays using this compound.

Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete medium.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue).

-

Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well) in 100 µL of medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

-

Incubate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).

-

-

MTT/MTS Addition and Incubation:

-

For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. Add 100 µL of solubilization solution and incubate overnight at 37°C in a humidified chamber. Shake the plate gently to ensure complete dissolution of formazan crystals.[2]

-

For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[3]

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[3]

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 2: Western Blot for Histone Modifications (H3K4me3)

This protocol details the detection of changes in global H3K4me3 levels following this compound treatment.

Materials:

-

Cells and culture reagents

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% or higher recommended for histone resolution)[4]

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)[4][5]

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-H3K4me3, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations and for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel. Include a protein ladder.

-

Run the gel until adequate separation of low molecular weight proteins is achieved.[4]

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Repeat the immunoblotting process for Total Histone H3 as a loading control.

-

-

Detection:

-

Incubate the membrane with ECL reagent according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the relative levels of H3K4me3, normalized to Total Histone H3.

-

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cells and culture reagents

-

This compound

-

6-well plates

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension.

-

Plate a low, empirically determined number of cells (e.g., 200-1000 cells/well) in 6-well plates.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound.

-

Incubate for the desired treatment duration (this can be a short exposure, e.g., 24 hours, followed by replacement with fresh medium, or continuous exposure).

-

-

Colony Formation:

-

Fixation and Staining:

-

Carefully wash the wells with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Remove the fixation solution and stain with crystal violet solution for 20-30 minutes.[7]

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the treatment.

-

Signaling Pathways and Mechanisms of Action

KDM5 inhibition by this compound impacts several critical signaling pathways implicated in cancer and other diseases.

Caption: Mechanism of KDM5 Inhibition by this compound.

PI3K/AKT Signaling Pathway

KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in some cancers.[9][10][11] KDM5B can directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and promote its transcription.[9][10][11] Inhibition of KDM5B can therefore lead to reduced PI3K/AKT signaling.

Caption: KDM5B's role in the PI3K/AKT pathway.

HER2 and Estrogen Receptor (ER) Signaling

In breast cancer, KDM5 inhibition has been shown to be particularly effective in HER2-positive cells.[12] KDM5 inhibitors can synergize with HER2-targeting agents like trastuzumab and lapatinib.[12] Furthermore, KDM5 activity modulates estrogen receptor (ER) signaling, and its inhibition can increase sensitivity to anti-estrogen therapies.[13][14][15]

Caption: KDM5 intersects with HER2 and ER signaling.

Experimental Workflow Overview

The following diagram provides a general workflow for conducting cell culture experiments with this compound.

Caption: General workflow for this compound experiments.

These notes and protocols should serve as a valuable resource for designing and executing experiments with this compound. It is always recommended to optimize conditions for each specific cell line and experimental setup.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. broadpharm.com [broadpharm.com]

- 4. abcam.cn [abcam.cn]

- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Clonogenic Assay [bio-protocol.org]

- 8. Clonogenic survival assays [bio-protocol.org]

- 9. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. michorlab.dfci.harvard.edu [michorlab.dfci.harvard.edu]

- 15. KDM5 Histone Demethylase Activity Links Cellular Transcriptomic Heterogeneity to Therapeutic Resistance. | Broad Institute [broadinstitute.org]

Application Notes and Protocols for In vivo Dosing and Administration of Kdm5-IN-1 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kdm5-IN-1 is a potent and selective inhibitor of the KDM5 family of histone demethylases, which are epigenetic regulators frequently dysregulated in cancer. By targeting the removal of methyl groups from histone H3 at lysine 4 (H3K4), KDM5 inhibitors can alter gene expression and exert anti-tumor effects. These application notes provide a comprehensive guide to the in vivo use of this compound in mouse models, covering dosing, administration, and relevant experimental protocols.

Data Presentation

In vivo Dosing and Administration of KDM5 Inhibitors in Mouse Models

| Compound | Dose | Administration Route | Vehicle | Mouse Model | Efficacy/Observation | Reference |

| This compound | 50 mg/kg | Oral (p.o.), daily | 6% Captisol in ddWater, pH=2 | SU-DHL-6 lymphoma xenograft (NOD/SCID mice) | Inhibition of tumor growth.[1][2] | Heward et al., 2021 |

| This compound | 50 mg/kg | Oral (p.o.), twice a day | Not specified | General in vivo studies | Unbound maximal plasma concentration (Cmax) >15-fold over its cell EC50.[3] | Liang J, et al., 2016 |

| KDM5A-IN-1 | 5 mg/kg | Oral (p.o.) | Not specified | CD-1 mice (Pharmacokinetic study) | Moderate clearance (28 mL/min/kg), good oral bioavailability (F% 34), t1/2 of 0.4 hours.[4] | Liang J, et al., 2017 |

| KDM5 inhibitor 48 | 100 mg/kg | Not specified, twice a day (BID) | Not specified | MCF7 breast cancer xenograft (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ mice) | Used in combination with Fulvestrant. | Hinohara et al., 2018 |

Recommended Vehicle Formulations for Oral Gavage in Mice

| Vehicle Composition | Suitability | Reference |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | General use in normal mice. | General recommendation[5] |

| 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% Saline | Recommended for immunocompromised or genetically modified mice to reduce DMSO toxicity. | General recommendation[5] |

| 10% DMSO + 90% Corn Oil | Suitable for low doses (≤1.14 mg/mL) and shorter-term studies (≤ half a month). | General recommendation[5] |

Signaling Pathways and Experimental Workflows

KDM5 Signaling Pathway in Cancer

Caption: KDM5 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound dosing solution using a common vehicle.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 10 mL/kg).

-

Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio (e.g., for a 1 mL solution using the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

-

Add 400 µL of PEG300.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 450 µL of sterile saline and mix.

-

-

Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the corresponding volume of DMSO (100 µL for a 1 mL final solution) to create a stock solution. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.

-

Combine and Mix: Add the this compound/DMSO stock solution to the prepared vehicle.

-

Final Mixing: Vortex the final solution extensively to ensure it is a homogenous suspension or solution. Visually inspect for any precipitation.

-

Storage: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex again.

Protocol 2: In Vivo Administration by Oral Gavage in Mice

This protocol outlines the standard procedure for administering this compound to mice via oral gavage.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to confirm the correct dosing volume.

-

Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head and body.

-

-

Gavage Needle Insertion:

-

Hold the mouse in a vertical position.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

-

The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

-

Administration of the Compound:

-

Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the dosing solution.

-

-

Post-Administration:

-

Gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

-

Protocol 3: Western Blot Analysis of H3K4me3 from Tumor Tissue

This protocol details the analysis of the target engagement of this compound by measuring H3K4me3 levels in tumor tissue.

Materials:

-

Collected tumor tissue (snap-frozen)

-

RIPA buffer with protease and phosphatase inhibitors

-

Tissue homogenizer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.

-

Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with an anti-total Histone H3 antibody to serve as a loading control.

-

Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

-

These protocols and data provide a solid foundation for researchers to design and execute in vivo studies with this compound, enabling further investigation into its therapeutic potential.

References

Application Note: High-Throughput Screening for KDM5 Epigenetic Modulators Using KDM5-IN-1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Epigenetic modifications are key regulators of gene expression and chromatin architecture. The lysine-specific demethylase 5 (KDM5) family of enzymes, also known as JARID1, are histone demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark generally associated with active gene transcription.[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making this enzyme family an attractive target for therapeutic development.[2] High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying novel modulators of enzyme activity.[3] This application note provides a detailed protocol for utilizing KDM5-IN-1, a potent and selective KDM5 inhibitor, as a control compound in both biochemical and cell-based HTS assays designed to discover novel epigenetic modulators targeting the KDM5 family.

This compound is an orally bioavailable inhibitor of the KDM5 family of histone demethylases.[4] It exhibits potent inhibitory activity against multiple KDM5 isoforms. The selectivity profile of this compound makes it an excellent tool compound for studying the biological functions of KDM5 enzymes and for validating HTS assays.

KDM5 Signaling Pathway and Inhibition

The KDM5 family of enzymes play a critical role in transcriptional regulation. By removing the activating H3K4me2/3 marks, KDM5 proteins generally act as transcriptional repressors.[2] This process is dependent on Fe(II) and α-ketoglutarate as cofactors.[5] Inhibition of KDM5 activity by small molecules like this compound leads to an accumulation of H3K4me3 at gene promoters, which can reactivate the expression of silenced genes, such as tumor suppressor genes.[1][2]

Quantitative Data for this compound

This compound has been characterized for its inhibitory potency against various KDM isoforms. The following table summarizes its in vitro activity.

| Target Enzyme | IC50 (nM) | Reference |

| KDM5 (pan) | 15.1 | [4] |

| KDM5B | 4.7 | [4] |

| KDM5C | 65.5 | [4] |

| KDM4C | 1900 | [4] |

Experimental Workflow for High-Throughput Screening

A typical HTS workflow for the discovery of KDM5 inhibitors involves a primary biochemical screen to identify initial hits, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context. Hits are then further characterized for potency, selectivity, and mechanism of action.

Protocols

Biochemical High-Throughput Screening: AlphaLISA Assay

This protocol describes a homogeneous AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to measure the demethylase activity of KDM5 enzymes. The assay detects the product of the demethylation reaction.

Materials and Reagents:

-

Recombinant human KDM5A/B/C (catalytic domain)

-

Biotinylated histone H3 (1-21) K4me3 peptide substrate

-

AlphaLISA anti-demethylated-H3K4 antibody Acceptor beads

-

Streptavidin-coated Donor beads

-

KDM5 Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 0.01% Tween-20, 0.1 mg/mL BSA)

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well white opaque microplates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound and test compounds in DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of compound solutions into the wells of a 384-well plate. For controls, dispense DMSO.

-

-

Enzyme and Substrate Preparation:

-

Prepare a 2X enzyme solution in KDM5 Assay Buffer.

-

Prepare a 2X substrate solution in KDM5 Assay Buffer.

-

-

Reaction Initiation:

-

Add 5 µL of the 2X enzyme solution to each well.

-

Add 5 µL of the 2X substrate solution to each well to start the reaction.

-

The final reaction volume is 10 µL.

-

-

Incubation:

-

Seal the plate and incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a 2X detection mix containing AlphaLISA Acceptor beads and Streptavidin-Donor beads in KDM5 Assay Buffer.

-

Add 10 µL of the detection mix to each well.

-

Seal the plate and incubate in the dark for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based High-Throughput Screening: Immunofluorescence Assay

This protocol describes a high-content imaging assay to measure the levels of H3K4me3 in cells treated with KDM5 inhibitors.

Materials and Reagents:

-

A suitable cell line with detectable KDM5 activity (e.g., MCF7 breast cancer cells).

-

Cell culture medium and supplements

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well black, clear-bottom imaging plates

-

Primary antibody: Rabbit anti-H3K4me3

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (nuclear stain)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

High-content imaging system

Procedure:

-

Cell Plating:

-

Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.

-

Incubate at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and test compounds in cell culture medium.

-

Add the compound dilutions to the cells and incubate for 24-48 hours.

-

-

Cell Fixation and Permeabilization:

-

Aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block with 3% BSA in PBS for 1 hour.

-

Incubate with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.

-

-

Imaging and Analysis:

-

Wash the cells with PBS.

-

Add PBS to the wells and acquire images using a high-content imaging system.

-

Use image analysis software to identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of H3K4me3 (Alexa Fluor 488 channel) within the nuclear region.

-

Data Analysis:

-

Calculate the fold change in H3K4me3 intensity for each compound treatment relative to the DMSO control.

-

Plot the fold change versus the log of the compound concentration to determine the EC50 value.

Conclusion

This compound is a valuable tool for the discovery and characterization of novel epigenetic modulators targeting the KDM5 family of histone demethylases. The protocols provided in this application note describe robust and reliable high-throughput screening assays that can be used to identify and validate new KDM5 inhibitors. These assays, when used in conjunction with this compound as a reference compound, can accelerate the development of new therapeutics for the treatment of cancer and other diseases associated with aberrant KDM5 activity.

References

- 1. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hwpi.harvard.edu [hwpi.harvard.edu]

- 3. Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Flow Cytometry Analysis of Apoptosis Following Kdm5-IN-1 Treatment

Introduction

KDM5 (Lysine-Specific Demethylase 5), also known as JARID1, is a family of histone demethylase enzymes crucial for epigenetic regulation.[1] These enzymes specifically remove methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription.[1] By demethylating H3K4, KDM5 enzymes act as transcriptional repressors.[1] Overexpression and dysregulation of KDM5 have been implicated in various diseases, including cancer, where they contribute to tumor growth and therapeutic resistance.[1][2]

Kdm5-IN-1 is a potent and selective small-molecule inhibitor of the KDM5 family, with a reported IC50 of 15.1 nM.[3] By blocking the catalytic activity of KDM5 enzymes, this compound prevents the demethylation of H3K4, leading to the sustained expression of genes that are otherwise repressed.[1] This modulation of gene expression can trigger cellular processes such as cell cycle arrest and apoptosis, making KDM5 inhibitors a promising area of cancer therapy research.[4][5][6][7]

This document provides a detailed protocol for assessing apoptosis in cell cultures treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. The assay quantitatively differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine (PS).[8]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[8] This dual-staining method allows for the clear distinction of four cell populations:

-

Annexin V- / PI- : Live, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells (often considered part of the late apoptotic population in this assay).

KDM5 Inhibition and Apoptosis Signaling Pathway

KDM5 inhibitors like this compound induce apoptosis by altering the epigenetic landscape, which in turn modulates the expression of critical regulatory genes. Inhibition of KDM5 leads to an increase in H3K4 trimethylation (H3K4me3) at the promoters of tumor suppressor genes and genes involved in cell cycle arrest and apoptosis. This can lead to the downregulation of anti-apoptotic proteins, such as BCL2, and the activation of pro-apoptotic pathways, ultimately culminating in programmed cell death.[4]

Caption: this compound inhibits KDM5, increasing H3K4me3 levels and altering gene expression to induce apoptosis.

Experimental Workflow

The overall experimental process involves treating cells with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.

Caption: Workflow for assessing apoptosis after this compound treatment using flow cytometry.

Detailed Protocol: Apoptosis Analysis by Flow Cytometry

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Materials and Reagents

-

This compound (MedChemExpress, HY-111593 or equivalent)

-

Cell line of interest

-